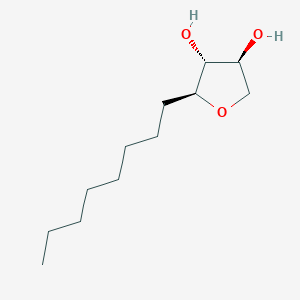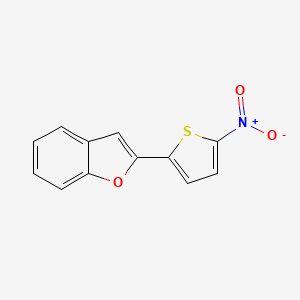
2-(5-Nitrothiophen-2-yl)-1-benzofuran
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(5-Nitrothiophen-2-yl)-1-benzofuran is an organic compound that belongs to the class of heterocyclic compounds It features a benzofuran ring fused with a nitro-substituted thiophene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Nitrothiophen-2-yl)-1-benzofuran typically involves the cyclization of appropriate precursors. One common method is the condensation reaction between 2-hydroxybenzaldehyde and 5-nitrothiophene-2-carboxylic acid under acidic conditions. The reaction is often catalyzed by a Lewis acid such as zinc chloride or aluminum chloride. The resulting intermediate undergoes cyclization to form the benzofuran ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the process more sustainable.
Analyse Des Réactions Chimiques
Types of Reactions
2-(5-Nitrothiophen-2-yl)-1-benzofuran can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Sodium methoxide, dimethyl sulfoxide (DMSO) as a solvent.
Cyclization: Lewis acids like zinc chloride or aluminum chloride.
Major Products Formed
Reduction: 2-(5-Aminothiophen-2-yl)-1-benzofuran.
Substitution: Various substituted benzofuran derivatives depending on the nucleophile used.
Cyclization: Polycyclic heteroaromatic compounds.
Applications De Recherche Scientifique
2-(5-Nitrothiophen-2-yl)-1-benzofuran has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of organic semiconductors and other advanced materials.
Mécanisme D'action
The mechanism of action of 2-(5-Nitrothiophen-2-yl)-1-benzofuran involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects. Additionally, the benzofuran ring can intercalate with DNA, disrupting its function and leading to cell death. The compound may also inhibit specific enzymes involved in cellular metabolism.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(5-Nitrothiophen-2-yl)benzothiazole: Similar structure but with a benzothiazole ring instead of a benzofuran ring.
2-(5-Nitrothiophen-2-yl)benzimidazole: Contains a benzimidazole ring, offering different biological activities.
2-(5-Nitrothiophen-2-yl)benzoxazole: Features a benzoxazole ring, used in different applications.
Uniqueness
2-(5-Nitrothiophen-2-yl)-1-benzofuran is unique due to its specific combination of a benzofuran ring and a nitro-substituted thiophene ring. This structure imparts distinct electronic and steric properties, making it suitable for specific applications in medicinal chemistry and materials science. Its ability to undergo various chemical reactions also makes it a versatile building block for the synthesis of more complex compounds.
Propriétés
Numéro CAS |
89266-46-6 |
|---|---|
Formule moléculaire |
C12H7NO3S |
Poids moléculaire |
245.26 g/mol |
Nom IUPAC |
2-(5-nitrothiophen-2-yl)-1-benzofuran |
InChI |
InChI=1S/C12H7NO3S/c14-13(15)12-6-5-11(17-12)10-7-8-3-1-2-4-9(8)16-10/h1-7H |
Clé InChI |
KNTPGKMUKJKTGN-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C=C(O2)C3=CC=C(S3)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



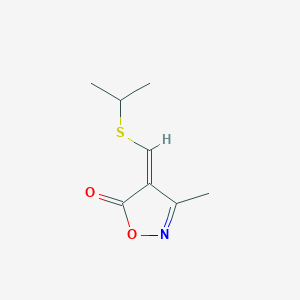

![(6-Chloro-2'-(diphenylphosphino)-[1,1'-biphenyl]-2-yl)dicyclohexylphosphine](/img/structure/B12892367.png)
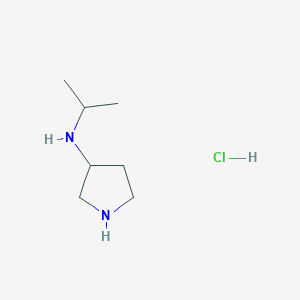
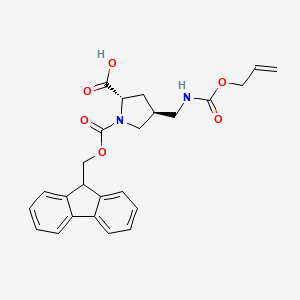


![5(4H)-Oxazolone, 2-phenyl-4-[[(phenylmethyl)amino]methylene]-, (4E)-](/img/structure/B12892383.png)

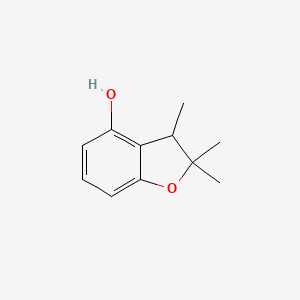
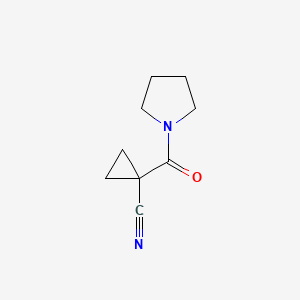
![2-(Carboxy(hydroxy)methyl)-7-ethoxybenzo[d]oxazole](/img/structure/B12892424.png)
